molecular formula C12H11F3N2S B13246798 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B13246798
M. Wt: 272.29 g/mol
InChI Key: IGPXHZDLMKBWNB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a pyrrolidinyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with pyrrolidine and trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidinyl group can also contribute to the compound’s overall stability and bioavailability. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine core instead of a benzothiazole core.

    Trans-(4-(Trifluoromethyl)Pyrrolidin-3-Yl)Methanol Hydrochloride: Contains a pyrrolidinyl and trifluoromethyl group but with different functional groups and core structure.

Uniqueness

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts specific electronic and steric properties

Properties

Molecular Formula

C12H11F3N2S

Molecular Weight

272.29 g/mol

IUPAC Name

2-pyrrolidin-3-yl-5-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(5-8)17-11(18-10)7-3-4-16-6-7/h1-2,5,7,16H,3-4,6H2

InChI Key

IGPXHZDLMKBWNB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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